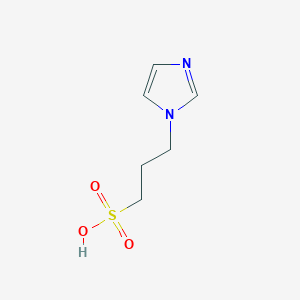
Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclohexyl group substituted with four methyl groups and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- typically involves the reaction of pyrrolidine with a suitably substituted cyclohexyl derivative. One common method includes the alkylation of pyrrolidine with 3,3,5,5-tetramethyl-1-propylcyclohexyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclohexyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction typically results in fully saturated compounds.
Scientific Research Applications
Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,3,5,5-Tetramethyl-1-pyrroline N-oxide
- 2,2,6,6-Tetramethylpiperidine
- N-tert-Butyl-α-phenylnitrone
Uniqueness
Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in drug design and material science.
Properties
CAS No. |
685088-26-0 |
|---|---|
Molecular Formula |
C17H33N |
Molecular Weight |
251.5 g/mol |
IUPAC Name |
1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C17H33N/c1-6-9-17(18-10-7-8-11-18)13-15(2,3)12-16(4,5)14-17/h6-14H2,1-5H3 |
InChI Key |
LODZBBPOQRJCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(CC(C1)(C)C)(C)C)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Benzyloxy)propyl]piperazine](/img/structure/B12538968.png)
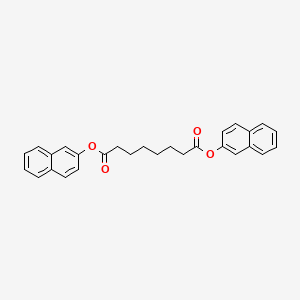

![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)

![1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-](/img/structure/B12539001.png)
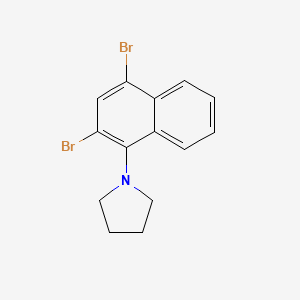
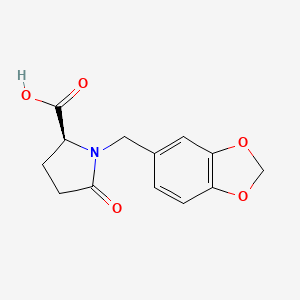
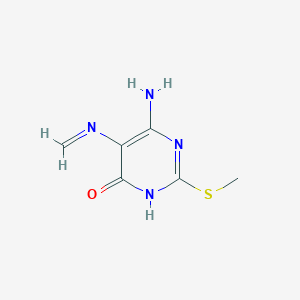
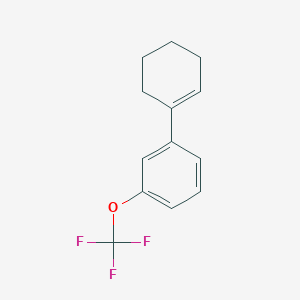
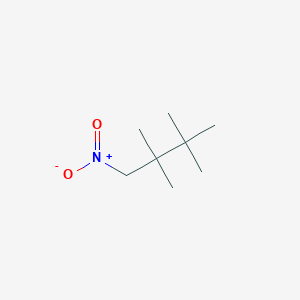
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)

